6-[(E)-But-2-enyl]-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Description
6-[(E)-But-2-enyl]-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione is a purinoimidazole-dione derivative characterized by a bicyclic core structure fused with imidazole and purine-like rings. The compound features a (E)-but-2-enyl substituent at position 6, which introduces a planar, unsaturated aliphatic chain, and methyl groups at positions 2 and 2. These structural attributes influence its physicochemical properties, such as solubility and lipophilicity, and may modulate interactions with biological targets like enzymes or receptors.
Properties
IUPAC Name |
6-[(E)-but-2-enyl]-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2/c1-4-5-6-17-7-8-18-9-10(14-12(17)18)15(2)13(20)16(3)11(9)19/h4-5H,6-8H2,1-3H3/b5-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBVJJZVDVNQCL-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCN1CCN2C1=NC3=C2C(=O)N(C(=O)N3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CN1CCN2C1=NC3=C2C(=O)N(C(=O)N3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Purinoimidazole-dione derivatives share a common bicyclic scaffold but differ in substituents, leading to variations in bioactivity, pharmacokinetics, and synthetic accessibility. Below is a detailed comparison with key analogs:
Substituent Analysis and Structural Diversity
Key Observations :
- Aromatic vs.
- Polarity Modifiers : Hydroxyethyl (ZINC170624334, ) and methoxy groups () increase hydrophilicity, whereas halogenated aromatic rings (e.g., bromo/chloro in ) enhance lipophilicity and may improve target binding via halogen bonding.
- Steric Effects : Bulkier substituents like oxidanylidenepropyl () could hinder binding to sterically constrained active sites compared to the target compound’s linear alkenyl group.
Q & A
Basic: What experimental strategies are recommended for synthesizing 6-[(E)-But-2-enyl]-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione?
Synthesis typically involves multi-step protocols focusing on regioselective alkylation and cyclization. Key steps include:
- Allylation : Introducing the (E)-but-2-enyl group via palladium-catalyzed cross-coupling or nucleophilic substitution under inert conditions (argon/nitrogen atmosphere) to prevent isomerization .
- Purine-Imidazole Fusion : Cyclization using reagents like POCl₃ or PCl₃ in anhydrous dichloromethane, followed by quenching with aqueous ammonia to stabilize the fused ring system .
- Methylation : Selective N-methylation at positions 2 and 4 using methyl iodide and a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 60–80°C .
Validation : Monitor reaction progress via TLC and confirm final purity (>95%) by HPLC (C18 column, acetonitrile/water gradient) .
Basic: How can researchers characterize the structural integrity of this compound?
Use a combination of spectroscopic and crystallographic methods:
- NMR : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry. For example, the (E)-but-2-enyl group shows characteristic coupling constants (J = 15–16 Hz for trans protons) .
- X-ray Diffraction : Resolve the 7,8-dihydro configuration and fused bicyclic system. Compare bond lengths (e.g., C–N bonds ≈ 1.34–1.38 Å) to similar imidazo-purine derivatives .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ ~ 318.16 g/mol) and fragmentation patterns .
Basic: What methodologies are suitable for assessing solubility and stability under experimental conditions?
- Solubility : Test in DMSO (primary solvent) followed by serial dilution in PBS (pH 7.4) or cell culture media. Use UV-Vis spectroscopy (λmax ~ 270 nm) to quantify saturation points .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC. Acidic/basic conditions (pH 3–9) can reveal hydrolytic susceptibility of the imidazole-dione core .
Advanced: How does the compound interact with biological targets such as phosphodiesterases or serotonin receptors?
- Enzyme Inhibition Assays : Use recombinant PDE isoforms (e.g., PDE4B) to measure IC₅₀ values via fluorescence-based cAMP hydrolysis assays. Compare to rolipram (reference inhibitor) .
- Receptor Binding : Radioligand displacement assays (e.g., [³H]-5-HT for serotonin receptors). The 2,4-dimethyl groups may sterically hinder binding to 5-HT₁A but enhance affinity for 5-HT₂ subtypes .
- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) to predict binding poses. The (E)-but-2-enyl group may occupy hydrophobic pockets in PDE active sites .
Advanced: What computational approaches are used to predict structure-activity relationships (SAR) for analogs?
- QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond donors/acceptors. Validate against experimental IC₅₀ data from PDE inhibition studies .
- Pharmacophore Mapping : Identify critical features (e.g., hydrogen-bond acceptors at positions 1 and 3) using Schrödinger Phase. Overlay with known inhibitors (e.g., theophylline) to prioritize synthetic targets .
Advanced: How should researchers address contradictions in reported bioactivity data across studies?
- Assay Standardization : Re-evaluate conflicting results under uniform conditions (e.g., cell line, ATP concentration). For example, discrepancies in IC₅₀ for PDE inhibition may arise from varying enzyme sources (human vs. murine) .
- Metabolic Stability : Test if hepatic microsomal degradation (e.g., rat liver S9 fractions) reduces apparent activity. Use CYP450 inhibitors (e.g., ketoconazole) to isolate metabolic pathways .
Advanced: What strategies optimize selectivity to minimize off-target effects in cellular models?
- Kinome Screening : Profile against panels of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target binding. The purine core may interact with CDK2 or MAPK pathways .
- Proteomic Profiling : SILAC-based mass spectrometry to quantify changes in protein expression post-treatment. Focus on pathways like apoptosis (e.g., Bcl-2 downregulation) or oxidative stress .
Advanced: How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?
- Neutron Diffraction : Resolve proton positions in the imidazole-dione ring to distinguish 7,8-dihydro vs. fully aromatic tautomers. Compare to analogous structures (e.g., 8-substituted purinoimidazoles) .
- Solid-State NMR : ¹⁵N CP-MAS NMR to observe nitrogen environments. Tautomeric shifts alter chemical shifts by 10–15 ppm .
Notes
- Synthesis References : Prioritize inert conditions and regioselective reagents to avoid byproducts .
- Biological Assays : Include positive/negative controls (e.g., theophylline for PDE, ketanserin for 5-HT₂A) .
- Computational Tools : Cross-validate docking results with experimental mutagenesis (e.g., Ala-scanning of PDE4B) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
